molecular formula C11H12N2O B12094169 Dimethyl-(3-phenyl-isoxazol-5-yl)-amine

Dimethyl-(3-phenyl-isoxazol-5-yl)-amine

Cat. No.: B12094169
M. Wt: 188.23 g/mol
InChI Key: VREYWUZREGFJHX-UHFFFAOYSA-N
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Description

Dimethyl-(3-phenyl-isoxazol-5-yl)-amine is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethylamino group attached to the 3-phenyl-isoxazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-(3-phenyl-isoxazol-5-yl)-amine typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the [3+2] cycloaddition of arylnitrile oxides with propargyl-substituted dihydroisoindolin-1-one, catalyzed by copper(I) iodide (CuI) or silver carbonate (Ag2CO3) . The reaction proceeds under mild conditions and yields the desired isoxazole derivative in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(3-phenyl-isoxazol-5-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: The major products formed are typically oxidized derivatives of the isoxazole ring.

    Reduction: The major products are reduced forms of the compound, such as amines or alcohols.

    Substitution: The major products are substituted isoxazole derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl-(3-phenyl-isoxazol-5-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the dimethylamino group and the isoxazole ring. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N,N-dimethyl-3-phenyl-1,2-oxazol-5-amine

InChI

InChI=1S/C11H12N2O/c1-13(2)11-8-10(12-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

VREYWUZREGFJHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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